2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol
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Overview
Description
2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol is an organic compound with the molecular formula C16H19N3O3. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and a methoxy group, while the other is connected to an ethoxy group. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with phenoxyethanol under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored polymers and as a colorant in textiles and plastics.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol primarily involves its interaction with molecular targets through the azo group. The azo linkage can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound stands out due to its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific color properties and reactivity.
Properties
CAS No. |
67906-59-6 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H19N3O3/c1-11-9-14(17)16(21-2)10-15(11)19-18-12-3-5-13(6-4-12)22-8-7-20/h3-6,9-10,20H,7-8,17H2,1-2H3 |
InChI Key |
DUTCAVFIKKTLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N |
Origin of Product |
United States |
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